molecular formula C8H6FNO4 B2562667 2-Fluoro-4-methoxy-5-nitrobenzaldehyde CAS No. 586412-86-4

2-Fluoro-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B2562667
CAS No.: 586412-86-4
M. Wt: 199.137
InChI Key: VBSYSLUOPPFQMO-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitrobenzaldehyde is a multifunctional aromatic aldehyde characterized by a fluorine atom at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position (Figure 1). This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules.

Properties

IUPAC Name

2-fluoro-4-methoxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSYSLUOPPFQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde typically involves multi-step reactions. One common method starts with the nitration of 2-fluoro-4-methoxybenzaldehyde, followed by oxidation and other necessary transformations . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar multi-step processes. The production is carried out in specialized reactors with precise control over reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-4-methoxy-5-nitrobenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function . The fluorine atom enhances the compound’s stability and reactivity in various chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Functional Group Variations

2-Fluoro-5-methoxybenzaldehyde (Entry 14, )

  • Structure : Lacks the 5-nitro group.
  • Reactivity : The absence of the nitro group reduces electrophilicity, limiting utility in reduction or nucleophilic substitution reactions.
  • Applications : Primarily used in simpler alkylation or condensation reactions.

2-Chloro-4-fluorobenzaldehyde ()

  • Structure : Replaces methoxy with chloro and lacks the nitro group.
  • Reactivity : Chloro’s electron-withdrawing effect enhances electrophilicity but reduces solubility in polar solvents compared to methoxy derivatives.
  • Stability : More resistant to hydrolysis than methoxy analogs due to stronger C–Cl bonds .

1-Fluoro-4-methoxy-2-nitrobenzene ()

  • Structure : Benzene core instead of benzaldehyde; nitro at 2-position .
  • Reactivity : The aldehyde group’s absence limits applications in condensation reactions but favors electrophilic aromatic substitutions.
Nitro Group Positioning
  • 5-Nitro vs. 2-Nitro () : The 5-nitro group in 2-fluoro-4-methoxy-5-nitrobenzaldehyde directs reducing agents (e.g., SnCl₂) to yield 1,2-diamines , whereas 2-nitro analogs (e.g., 1-fluoro-4-methoxy-2-nitrobenzene) produce different regioisomers during reduction.

Reactivity in Key Transformations

Reduction to Diamines
  • This compound : Reduced with SnCl₂·2H₂O to form 4-substituted-5-fluorobenzene-1,2-diamine , albeit requiring immediate use due to instability .
  • 2-Fluoro-5-methoxybenzaldehyde: Cannot undergo nitro reduction, limiting its role in diamine synthesis.
Nucleophilic Substitution
  • Azide Displacement : The 2-fluoro group in this compound is displaced by sodium azide in DMSO at 80°C, forming 2-azido-4-methoxy-5-nitrobenzaldehyde (62.93% yield) .
  • Chloro Analogs : Chloro-substituted derivatives (e.g., 2-chloro-4-fluorobenzaldehyde) exhibit slower azide displacement due to stronger C–Cl bonds .

Physical and Chemical Properties

Property This compound 2-Fluoro-5-methoxybenzaldehyde 2-Chloro-4-fluorobenzaldehyde
Molecular Weight (g/mol) 199.13 168.13 158.55
Key Functional Groups –CHO, –NO₂, –OCH₃, –F –CHO, –OCH₃, –F –CHO, –Cl, –F
Solubility Moderate in polar aprotic solvents (DMSO) High in ethanol Low in water, high in DCM
Stability Sensitive to strong bases Stable under acidic conditions Hydrolytically stable

Biological Activity

2-Fluoro-4-methoxy-5-nitrobenzaldehyde (C8H6FNO4) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H6FNO4
  • Molecular Weight : 201.14 g/mol
  • Structure : The compound features a benzaldehyde moiety with a fluorine atom at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that compounds with similar structures inhibit bacterial DNA gyrase, a target for antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of signaling pathways related to cell survival .

  • Targeted Pathways : Similar compounds have been shown to affect pathways such as apoptosis and cell cycle regulation.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) may play a crucial role in mediating its anticancer effects.

Case Studies

  • Antimicrobial Study :
    • A study evaluating the antimicrobial efficacy of various nitro-substituted benzaldehydes found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anticancer Study :
    • In vitro studies on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, particularly in breast cancer cells (MCF-7), with IC50 values calculated at approximately 25 µM .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests moderate lipophilicity and solubility, which are essential for bioavailability. These factors influence the compound's distribution and efficacy in vivo.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnticancer ActivityTarget Pathway
This compoundYesYesApoptosis, Oxidative Stress
Pnu-286607YesNoDNA Gyrase Inhibition
MereletinibNoYesBRAFV600E Kinase Inhibition

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